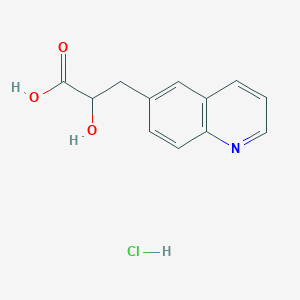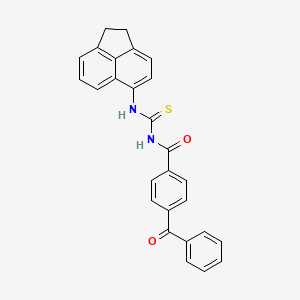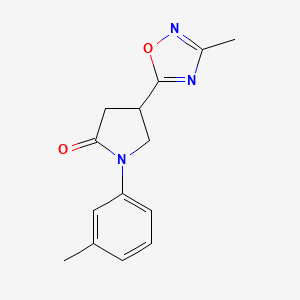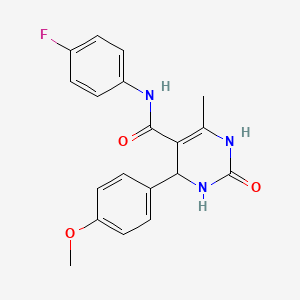![molecular formula C29H23BrN6O2S B2404919 6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 887870-15-7](/img/structure/B2404919.png)
6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C29H23BrN6O2S and its molecular weight is 599.51. The purity is usually 95%.
BenchChem offers high-quality 6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is used in the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition, showing its utility in creating diverse heterocyclic compounds with potential applications in various fields of chemistry and drug development (Rahmouni et al., 2014).
- It serves as a key intermediate for synthesizing polyfunctionally substituted heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, further highlighting its significance in medicinal chemistry (El‐Mekabaty, 2015).
Biological and Pharmacological Applications
- This compound has been employed in creating derivatives that exhibit anticancer and anti-5-lipoxygenase activities, demonstrating its therapeutic potential in cancer treatment and inflammation control (Rahmouni et al., 2016).
- It has been utilized in synthesizing derivatives with fungicidal activities, suggesting its role in agricultural chemistry and potential use in crop protection (Wang et al., 2004).
Methodological Advancements
- The compound aids in developing novel synthetic methodologies, like a one-pot three-step synthesis approach for pyrazolo[4,3-d]pyrimidine derivatives, emphasizing its role in advancing synthetic chemistry techniques (Wu et al., 2012).
- It has been instrumental in creating 2-substituted dihydro derivatives, showcasing its versatility in generating structurally diverse molecules with potential biological activities (Ochi & Miyasaka, 1983).
Anticancer Research
- Derivatives of this compound have shown significant anti-breast cancer activity, furthering its potential as a candidate for anticancer drug development (Ghorab et al., 2014).
- Research has explored its derivatives in synthesizing compounds with anti-inflammatory and minimal ulcerogenic effects, underlining its therapeutic significance in inflammation and pain management (El-Tombary, 2013).
Antimicrobial Applications
- The compound's derivatives have been evaluated for antimicrobial activities, indicating its potential role in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Additional Applications
- Research has been conducted on synthesizing novel pyrazolopyrimidine derivatives with potential as anticancer agents, emphasizing its broad applicability in cancer research (Abdellatif et al., 2014).
- It has been used to create herbicidal compounds, showing its potential use in agricultural chemistry for weed control (Luo et al., 2017).
properties
IUPAC Name |
6-[2-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23BrN6O2S/c1-18-7-9-20(10-8-18)25-15-24(19-11-13-21(30)14-12-19)34-36(25)26(37)17-39-29-32-27-23(28(38)33-29)16-31-35(27)22-5-3-2-4-6-22/h2-14,16,25H,15,17H2,1H3,(H,32,33,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLHLHBRYSPDCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3)C6=CC=C(C=C6)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23BrN6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2404843.png)
![4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2404844.png)
![2-[(2-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2404845.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide](/img/structure/B2404846.png)

![benzo[c][1,2,5]thiadiazol-5-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2404848.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2404852.png)



![2-morpholino-5-(2-(naphthalen-2-yl)-2-oxoethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2404857.png)
